2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid
Description
Chemical Structure:
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 113457-36-6) is a benzoic acid derivative with a 4-chlorobenzyl ether group at position 2 and a methoxy group at position 2. Its molecular formula is C₁₅H₁₃ClO₄, with a molecular weight of 292.72 g/mol .
Synthesis: The compound is typically synthesized via nucleophilic substitution or ester hydrolysis. For example, methyl 4-amino-3-((4-chlorobenzyl)oxy)benzoate can undergo hydrolysis in a methanol-THF mixture with aqueous NaOH to yield the carboxylic acid derivative (93% yield) .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLFDCGEQNPXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 4-chlorobenzyl chloride with 3-methoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-[(4-Chlorobenzyl)oxy]-3-carboxybenzoic acid.
Reduction: Formation of 2-[(4-Benzyl)oxy]-3-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Anti-inflammatory Activity : Compounds similar to 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. Research indicates that derivatives of this compound may reduce pro-inflammatory cytokines, suggesting potential applications in treating conditions like arthritis and acute lung injury .
- Antimicrobial Properties : Similar benzoyl derivatives are known for their antibacterial and antifungal activities. The chlorobenzyl group may enhance lipophilicity, potentially increasing bioavailability and cellular uptake.
- Anticancer Potential : Preliminary studies suggest that compounds with similar functionalities may induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies indicate that halogen substitutions can significantly influence cytotoxicity against various cancer cell lines .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of amides, esters, and other derivatives.
- Hydrolysis : In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
- Reduction Reactions : It can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Case Studies
- Enzyme Inhibition Studies : A study reported that benzyl analogs of related compounds demonstrated significant inhibition of acetylcholinesterase (AChE), with IC50 values comparable to established inhibitors like donepezil. The presence of the chlorobenzyl group was crucial for enhancing inhibitory activity .
- Anti-inflammatory Action in Animal Models : In vivo studies using Wistar rats indicated that treatment with related compounds resulted in significant reductions in inflammatory markers following lipopolysaccharide (LPS) administration, suggesting potential therapeutic applications for inflammatory diseases .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits COX enzymes; reduces pro-inflammatory cytokines |
| Antimicrobial | Exhibits antibacterial and antifungal properties |
| Anticancer | Induces apoptosis; shows cytotoxicity against cancer cell lines |
| Enzyme Inhibition | Inhibits acetylcholinesterase; enhances activity through structural modifications |
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Halogen Substitution :
- Fluorine’s electronegativity may enhance metabolic stability compared to chlorine.
Dichlorobenzyl Derivatives :
- 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 872197-30-3):
- Additional chlorine at position 2 increases steric bulk and lipophilicity (MW: 327.17 g/mol) .
- Such modifications may enhance 5-lipoxygenase inhibitory activity, as seen in thiopyranoindole derivatives . 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 938277-75-9):
Positional Isomerism :
- 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 113457-35-5):
Carboxylic Acid Chain Modifications :
- 2-((4-Chlorobenzyl)oxy)acetic acid (CAS: 35513-00-9):
Pharmacological Activity
- Anti-inflammatory Potential: The anthranilic acid scaffold in analogs like 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate (CCAB) shows anti-inflammatory properties via COX-2 inhibition . 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid demonstrated significant anti-inflammatory effects in LPS-induced rat models (IC₅₀: 12.5 μM) .
- Enzyme Inhibition: Thiopyrano[2,3,4-cd]indoles with 4-chlorobenzyl groups inhibit 5-lipoxygenase (IC₅₀: 0.1 μM), a key enzyme in leukotriene biosynthesis .
Physicochemical Properties
NMR Data :
- 2-((4-Chlorobenzyl)oxy)acetic acid :
Solubility and Stability :
- Chlorine substituents enhance lipophilicity, reducing aqueous solubility but improving membrane permeability.
- Methoxy groups contribute to metabolic stability by resisting oxidative degradation.
Biological Activity
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₃ClO₃, with a molecular weight of approximately 276.71 g/mol. Its structure includes a chlorobenzyl ether and a methoxy group, which are believed to enhance its biological activity through improved binding affinity to molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves the inhibition of bacterial growth through interference with essential cellular processes. The presence of the chlorobenzyl group may enhance lipophilicity, improving cellular uptake and bioavailability.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies suggest that it can induce apoptosis in cancer cells by modulating various signaling pathways. The chlorobenzyl and methoxy groups contribute to its ability to interact with specific receptors involved in cancer cell proliferation.
Case Study: Breast Cancer Cell Lines
In vitro studies on MCF-7 breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, with IC50 values reported at approximately 25 µM. The compound was shown to activate caspase pathways, leading to programmed cell death.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Receptor Modulation: It modulates receptor activity, affecting downstream signaling pathways that regulate cell growth and apoptosis.
Research Findings
Recent studies have highlighted the potential of this compound in drug development:
- Synthesis and Characterization: Various synthetic routes have been explored for the efficient production of this compound, focusing on optimizing yield and purity for biological testing.
- Pharmacological Studies: Investigations into its pharmacological properties have revealed promising results in both antimicrobial and anticancer contexts, warranting further clinical studies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or esterification. A typical approach involves reacting 4-chlorobenzyl alcohol with 3-methoxy-2-hydroxybenzoic acid using dehydrating agents (e.g., thionyl chloride or phosphorus oxychloride) to form the ether bond. Optimization includes controlling temperature (40–60°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 molar ratio of alcohol to acid). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8–4.0 ppm).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area normalization).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 307.05).
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Exposure Response : Flush skin/eyes with water for 15 minutes; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?
- Methodology :
- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., COX-2 or lipoxygenase inhibition) with IC₅₀ determination.
- Molecular Docking : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., cyclooxygenase active sites).
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) to evaluate antiproliferative effects .
Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify optimal conditions.
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., unreacted 4-chlorobenzyl alcohol) and adjust stoichiometry.
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or GC-MS to minimize side reactions .
Q. How can computational modeling predict the compound’s reactivity or stability under varying conditions?
- Methodology :
- DFT Calculations : Gaussian 09 to compute HOMO-LUMO gaps, Fukui indices, and electrostatic potential maps for reactivity insights.
- MD Simulations : GROMACS to simulate solvation effects (e.g., in DMSO/water) and thermal stability (NPT ensembles at 298–373 K).
- pKa Prediction : Use ChemAxon or SPARC to estimate ionization states affecting solubility .
Q. What advanced techniques quantify and characterize impurities in bulk samples of this compound?
- Methodology :
- HPLC-DAD/ELSD : Detect trace impurities (<0.1%) using gradient elution (methanol/0.1% formic acid).
- NMR Relaxation Experiments : Identify low-level contaminants via ¹H T₁/T₂ relaxation times.
- ICP-MS : Screen for heavy metals (e.g., residual catalysts like Pd or Cu) .
Q. How does structural modification of this compound (e.g., halogen substitution) impact its physicochemical properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
